Benzo[d]isothiazole-6-carbaldehyde
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Overview
Description
Benzo[d]isothiazole-6-carbaldehyde is a heterocyclic compound featuring a fused benzene and isothiazole ring system with an aldehyde functional group at the 6-position.
Mechanism of Action
Target of Action
Benzo[d]isothiazole-6-carbaldehyde, also known as 1,2-benzothiazole-6-carbaldehyde, is a compound that has been found to interact with multiple biological targets. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), showing promise as a disease-modifying therapeutic option for Parkinson’s disease .
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, as a PAM of mGlu4, it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . This modulation of receptor activity can influence various downstream effects, potentially offering therapeutic benefits in conditions like Parkinson’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with its targets. For example, by inhibiting SGLT2, it can affect glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels . By acting as a PAM for mGlu4, it can modulate glutamatergic neurotransmission, which is implicated in numerous neurological conditions .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, inhibition of SGLT2 can lead to decreased blood glucose levels, potentially offering therapeutic benefits for type 2 diabetes . Modulation of mGlu4 activity can influence glutamatergic neurotransmission, potentially affecting various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-6-carbaldehyde typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization to form the isothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials, which undergo cyclization under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and efficiency, often employing catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Benzo[d]isothiazole-6-carboxylic acid.
Reduction: Benzo[d]isothiazole-6-methanol.
Substitution: Various substituted benzo[d]isothiazole derivatives.
Scientific Research Applications
Benzo[d]isothiazole-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and Parkinson’s disease.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the aldehyde functional group but shares the core structure.
Benzo[d]isothiazol-3(2H)-one: Contains a hydroxyl group at the 3-position.
Benzothiazole: Similar sulfur-containing heterocycle but with different substitution patterns
Uniqueness: Benzo[d]isothiazole-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
Benzo[d]isothiazole-6-carbaldehyde (CAS Number: 19989-67-4) is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and other pharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Linear Formula : C₈H₅NOS
- Molecular Weight : 165.19 g/mol
This compound features a benzothiazole core with an aldehyde functional group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that benzo[d]isothiazole derivatives possess significant anticancer properties. A study highlighted the effectiveness of various benzothiazole derivatives against multiple cancer cell lines, including:
Cell Line | Log GI₅₀ Value |
---|---|
Leukemia | -5.48 |
Non-small cell lung cancer | -5.48 |
Colon cancer | -5.51 |
Central nervous system cancer | -5.49 |
Melanoma | -5.48 |
Ovarian cancer | -5.49 |
Renal cancer | -5.53 |
Prostate cancer | -5.50 |
Breast cancer | -5.56 |
These findings suggest that benzo[d]isothiazole derivatives can inhibit tumor growth through various mechanisms, including the inhibition of metalloenzymes like carbonic anhydrase, which is often overexpressed in hypoxic tumors .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. It has demonstrated moderate to strong antibacterial and antifungal activities against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.23–0.94 mg/mL |
C. albicans | 0.06–0.47 mg/mL |
S. aureus | 15.625–62.5 μM |
In particular, compounds derived from benzo[d]isothiazole have shown better activity than standard antibiotics like ampicillin and ketoconazole .
The mechanisms underlying the biological activities of benzo[d]isothiazole derivatives include:
- Anticancer Mechanism : Inhibition of the BRAF kinase pathway, which is crucial for the proliferation of certain cancers .
- Antimicrobial Mechanism : Inhibition of bacterial capsule formation and interference with protein synthesis pathways .
Case Studies
- Anticancer Study : A derivative of benzo[d]isothiazole was tested against colorectal cancer cell lines and showed promising results as a BRAFV600E inhibitor, indicating potential for targeted therapy in specific cancer types .
- Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were synthesized and tested against resistant strains of bacteria, demonstrating superior efficacy compared to conventional antibiotics .
Properties
IUPAC Name |
1,2-benzothiazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDRYSQZCVKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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